Altered Lipophilicity and Crystallinity Versus N-Methyl Analog for Pharmacokinetic Predictions
The N1-phenyl substituent in the target compound confers substantially higher lipophilicity compared to its N1-methyl analog (5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, CAS 27006-76-4), a difference that quantitatively predicts improved membrane permeability and central nervous system (CNS) penetration. The target compound has a calculated Log P of 2.716, whereas the N1-methyl analog has a cLogP of 0.88 [1][2]. This lipophilicity shift is accompanied by a significant change in melting point (145-148 °C vs. 78-79 °C), affecting formulation and purification workflows [3].
| Evidence Dimension | Calculated Log P (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.716 |
| Comparator Or Baseline | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 27006-76-4): cLogP = 0.88 |
| Quantified Difference | ΔLog P = +1.836 (3.1× higher lipophilicity) |
| Conditions | In silico prediction (calculated Log P and cLogP) |
Why This Matters
This quantitative difference in lipophilicity is a critical parameter for medicinal chemists selecting a scaffold for CNS-targeted or cell-permeable compound libraries, as it directly influences blood-brain barrier permeability predictions and passive diffusion rates.
- [1] SpringerMaterials. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Calculated Log P: 2.716. View Source
- [2] Maybridge. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 27006-76-4). cLogP: 0.88. View Source
- [3] Maybridge. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 27006-76-4). Melting Point: 78-79 °C. View Source
